molecular formula C12H4Br4O B12578497 1,2,3,6-Tetrabromo-dibenzofuran CAS No. 617707-59-2

1,2,3,6-Tetrabromo-dibenzofuran

Cat. No.: B12578497
CAS No.: 617707-59-2
M. Wt: 483.77 g/mol
InChI Key: POHZMKFDLJSOEY-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrabromo-dibenzofuran is an organic compound belonging to the class of polybrominated dibenzofurans. It has the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol . This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran moiety, making it a brominated derivative of dibenzofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can lead to different oxidation states and bromination patterns .

Scientific Research Applications

1,2,3,6-Tetrabromo-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances . This mechanism is similar to that of other halogenated aromatic hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,6-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The position of bromine atoms affects the compound’s ability to undergo substitution, oxidation, and reduction reactions, as well as its interaction with molecular targets such as AhR .

Properties

CAS No.

617707-59-2

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,3,6-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-8(17-12(5)6)4-7(14)10(15)11(9)16/h1-4H

InChI Key

POHZMKFDLJSOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=CC(=C(C(=C23)Br)Br)Br

Origin of Product

United States

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